ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a heterocyclic small molecule featuring a triazolo-pyrimidinone core fused with a benzoate ester and a 4-methylbenzyl substituent. The compound’s structure integrates:
- A triazolo[4,5-d]pyrimidin-7-one scaffold, known for its role in kinase inhibition and antimicrobial activity .
- An acetamido linker bridging the triazolo-pyrimidinone core to a para-substituted ethyl benzoate ester, which may influence metabolic stability and solubility.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazolo-pyrimidinone motif is pharmacologically active.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-3-33-23(32)17-8-10-18(11-9-17)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCVGOFQHNVUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazolo[4,5-d]pyrimidine derivatives have been reported to exhibit potent inhibitory activity against certain enzymes, such as c-met kinase. The c-Met kinase plays a crucial role in cellular growth, survival, and migration, making it a promising target for cancer treatment.
Mode of Action
Based on the structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it can be hypothesized that it might interact with its target enzyme through hydrogen bonding or other types of molecular interactions, leading to the inhibition of the enzyme’s activity.
Biological Activity
Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate (CAS Number: 892471-85-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, particularly in the context of anticancer properties and other therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C23H22N6O4, with a molecular weight of 446.467 g/mol. The compound features a complex structure that includes a triazolopyrimidine core known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O4 |
| Molecular Weight | 446.467 g/mol |
| CAS Number | 892471-85-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazolo[4,5-d]pyrimidine moieties. These compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, in vitro assays have shown that derivatives similar to this compound can inhibit the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines at low micromolar concentrations .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For instance:
- PI3K/mTOR Pathway Inhibition : Compounds similar to this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are vital for cell growth and metabolism .
Antibacterial Properties
In addition to anticancer activity, triazolo[4,5-d]pyrimidine derivatives have demonstrated antibacterial properties . Research indicates that these compounds can inhibit the growth of various bacterial strains by disrupting essential cellular processes .
Other Pharmacological Effects
Apart from anticancer and antibacterial activities, this compound has been explored for other therapeutic potentials:
- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can reduce inflammation by modulating immune responses .
Study on Antiproliferative Activity
A recent study explored the antiproliferative activity of various triazolo[4,5-d]pyrimidine derivatives against multiple cancer cell lines. The findings indicated that certain modifications in the molecular structure significantly enhanced their potency:
| Compound Structure Modification | IC50 (μM) against MCF-7 |
|---|---|
| Unmodified Triazolopyrimidine | 12.5 |
| Methyl Substituent at Position 4 | 5.0 |
| Benzyl Group Addition | 2.0 |
These results underscore the importance of structural variations in enhancing biological activity .
Toxicity Assessment
In evaluating the safety profile of this compound, acute oral toxicity studies have shown promising results with low toxicity levels in animal models. This suggests a favorable therapeutic window for further development .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural features suggest possible activity against cancer cell lines and microbial pathogens.
-
Anticancer Activity :
- Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to reduced proliferation of cancer cells.
-
Antimicrobial Properties :
- The triazolopyrimidine core is known for its antimicrobial activity. Preliminary studies indicate that derivatives of this compound may exhibit efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.
Anticancer Research
A study investigated the effects of triazolopyrimidine derivatives on cancer cell lines. Results indicated that certain modifications to the structure enhanced selectivity and potency against specific types of cancer cells. This compound was highlighted as a promising candidate for further development due to its structural similarities with known CDK inhibitors.
Antimicrobial Activity
Research on related compounds demonstrated significant antimicrobial effects against Mycobacterium tuberculosis. The study provided insights into how structural variations influence antibacterial activity. This compound's potential efficacy in this area warrants further investigation.
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocyclic esters and amides. Below is a systematic comparison based on substituents, core scaffolds, and synthetic strategies.
Structural Analogues from the I-Series (Ethyl Benzoate Derivatives)
describes five ethyl benzoate derivatives (I-6230, I-6232, I-6273, I-6373, I-6473) with variations in aromatic substituents and linker chemistry. Key differences include:
| Compound ID | Core Substituent | Linker Type | Key Structural Feature |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | Phenethylamino | Aromatic amine linker; pyridazine ring |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Methylated pyridazine; amine linker |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Isoxazole ring; electron-deficient heterocycle |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker; sulfur enhances lipophilicity |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker; oxygen improves solubility |
Key Observations :
- Linker Chemistry: The acetamido linker in the target compound contrasts with the phenethylamino/thio/ethoxy linkers in the I-series. Acetamido groups are less flexible and may reduce entropic penalties in target binding compared to phenethyl-based linkers .
Benzoxazine-Oxadiazole Hybrids
reports benzoxazine derivatives fused with oxadiazole rings (e.g., compound 7a-c ). While structurally distinct, these compounds share:
- Hybrid Scaffolds : Combining benzoxazine (oxygen-containing heterocycle) with oxadiazole (nitrogen-rich ring) for dual functionality.
Divergence: The triazolo-pyrimidinone core in the target compound may exhibit greater planarity than benzoxazine-oxadiazole hybrids, affecting DNA intercalation or enzyme active-site binding.
Thiazolo-Pyrimidine Carboxylate (Crystal Structure Analysis)
details the crystal structure of a thiazolo-pyrimidine carboxylate. Comparative insights:
Implications :
- Electron-Withdrawing Groups : The 2,4,6-trimethoxybenzylidene group in the thiazolo-pyrimidine enhances crystallinity and π-stacking, whereas the 4-methylbenzyl group in the target compound prioritizes hydrophobic interactions .
- Solubility : The ethyl benzoate ester in both compounds likely confers moderate solubility in organic solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
